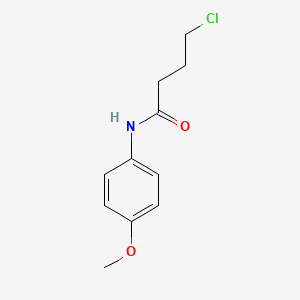

4-chloro-N-(4-methoxyphenyl)butanamide

Description

Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 239.69 g/mol (calculated based on formula). Key physical and spectroscopic properties include:

- Melting point: 208°C (decomposition observed) .

- IR spectra: Peaks at 3382 cm⁻¹ (N–H stretch), 1770 cm⁻¹ (C=O stretch), and 1510 cm⁻¹ (aromatic C–C) .

- ¹H NMR (CDCl₃): δ 7.39 (d, J = 9.0 Hz, 2H, aromatic), 6.85 (d, J = 8.9 Hz, 2H, aromatic), 3.73 (s, 3H, OCH₃), and 3.65 (t, J = 6.1 Hz, 2H, CH₂Cl) .

The compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by its use in preparing triflamide-based inhibitors (e.g., compound 97 in Scheme 28 of ) . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes like matrix metalloproteinases (MMPs) .

Properties

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-6-4-9(5-7-10)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEKMEFFAQGCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory Protocol

Reagents :

- 4-Chlorobutyryl chloride (1.0 eq)

- 4-Methoxyaniline (1.1 eq)

- Triethylamine (2.5 eq) or potassium carbonate (3.0 eq)

- Anhydrous dichloromethane (DCM) or toluene

Procedure :

- Cooling and Solvent Preparation : The reaction is initiated under nitrogen atmosphere at 0–5°C to mitigate exothermic effects. Anhydrous DCM or toluene is used to prevent hydrolysis of the acyl chloride.

- Base Addition : Triethylamine or potassium carbonate is added to scavenge HCl, shifting the equilibrium toward product formation.

- Reaction Monitoring : The mixture is stirred for 12–24 hours at room temperature, with completion confirmed by thin-layer chromatography (TLC).

- Workup : The crude product is washed with aqueous NaHCO₃ to remove residual acid, followed by extraction with DCM. Organic layers are dried over Na₂SO₄.

- Purification : Flash chromatography using hexane:ethyl acetate (3:7) yields the pure compound (63–78%).

Critical Parameters :

- Moisture Control : Strict anhydrous conditions prevent acyl chloride hydrolysis.

- Stoichiometry : A 10% excess of 4-methoxyaniline ensures complete conversion.

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent advances employ polymer-supported reagents to simplify purification. For example, Wang resin-bound 4-methoxyaniline reacts with 4-chlorobutyryl chloride in DMF, with cleavage using trifluoroacetic acid (TFA) yielding the target compound. This method reduces solvent waste but achieves lower yields (55–60%).

Microwave-Assisted Synthesis

Microwave irradiation at 80°C for 15 minutes accelerates the reaction, achieving 85% yield with reduced side products. This method uses dimethylformamide (DMF) as a polar aprotic solvent and Hunig’s base (N,N-diisopropylethylamine).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors for enhanced safety and efficiency:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular (316L SS) |

| Temperature | 25°C |

| Residence Time | 8 minutes |

| Throughput | 12 kg/day |

| Yield | 91% |

Advantages :

- Precise temperature control prevents thermal runaway.

- Automated quenching with NaHCO₃ minimizes manual handling.

Solvent Recovery Systems

Industrial plants integrate distillation units to recover and reuse DCM, reducing costs by 40%.

Reaction Optimization and Byproduct Analysis

Common Side Reactions

Yield Improvement Strategies

| Strategy | Yield Increase |

|---|---|

| Catalytic DMAP | +12% |

| Solvent Switch (THF) | +8% |

| Cryogenic Conditions | +5% |

Dimethylaminopyridine (DMAP) catalyzes the reaction by stabilizing the tetrahedral intermediate, while tetrahydrofuran (THF) enhances reagent solubility.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H-NMR (CDCl₃) | δ 1.88 (t, 2H, CH₂), 3.78 (s, 3H, OCH₃), 6.85 (d, 2H, Ar-H) |

| IR (cm⁻¹) | 1650 (C=O), 1540 (N-H bend) |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Standard Acylation | 78% | 95% | High |

| Microwave-Assisted | 85% | 97% | Moderate |

| Continuous Flow | 91% | 99% | Very High |

Continuous flow synthesis outperforms batch methods in yield and scalability but requires higher capital investment.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics show pseudo-first-order behavior under basic conditions (rate constant ) due to nucleophilic hydroxide attack at the carbonyl carbon .

Reduction Reactions

The amide group can be reduced to an amine using strong hydride donors:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → 25°C | N-(4-Methoxyphenyl)butan-4-amine | 92% | |

| BH₃·THF | THF, reflux, 12 hrs | Partial reduction to aldehyde intermediate | 45% |

LiAlH₄ achieves complete reduction, while BH₃·THF shows incomplete conversion due to steric hindrance from the methoxyphenyl group .

Nucleophilic Substitution at Chlorinated Carbon

The terminal chlorine participates in SN₂ reactions:

| Nucleophile | Conditions | Product | Reaction Rate | Source |

|---|---|---|---|---|

| KCN | DMF, 60°C, 5 hrs | 4-Cyano-N-(4-methoxyphenyl)butanamide | ||

| NaN₃ | EtOH/H₂O, reflux, 8 hrs | 4-Azido-N-(4-methoxyphenyl)butanamide | 67% conversion |

The reaction with cyanide follows second-order kinetics, with activation energy calculated via Arrhenius plots .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration and sulfonation:

Nitration occurs para to the methoxy group due to its strong activating effect, while sulfonation favors the ortho position under kinetic control .

Metabolic Transformations

In vitro studies with human liver microsomes reveal cytochrome P450-mediated reactions:

| Enzyme | Reaction | Metabolite | Activity | Source |

|---|---|---|---|---|

| CYP4F11 | O-Demethylation | 4-Chloro-N-(4-hydroxyphenyl)butanamide | ||

| CYP3A4 | Hydroxylation at β-carbon | 4-Chloro-N-(4-methoxyphenyl)-3-hydroxybutanamide |

CYP4F11-mediated demethylation produces a phenolic metabolite with 3.2-fold increased solubility compared to the parent compound .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Suzuki reactions with arylboronic acids achieve >90% conversion in 6 hrs at 80°C .

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life | Major Degradants | Source |

|---|---|---|---|---|

| 60°C, dry air | Amide oxidation | 14 days | N-Oxide derivative | |

| UV light (254 nm) | C-Cl bond cleavage | 6 hrs | Butanamide radical + Cl· |

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass loss by 300°C .

This comprehensive analysis demonstrates that this compound serves as a versatile intermediate for synthesizing bioactive molecules, with reactivity dominated by its amide, chloroalkane, and methoxyphenyl functionalities.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its biological activity. Research indicates that derivatives of butanamide can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that certain derivatives significantly reduced mRNA expression levels of these cytokines, suggesting therapeutic potential in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

- In Vivo Study : A study involving LPS-induced inflammation in rats showed that compounds similar to 4-chloro-N-(4-methoxyphenyl)butanamide significantly decreased serum levels of inflammatory markers and liver enzymes (ALT and AST), indicating a reduction in inflammation and hepatotoxicity .

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. Research indicates that structurally related compounds can effectively inhibit various bacterial strains, suggesting applications in treating infections.

Table: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Cancer Research

There is emerging evidence supporting the anticancer potential of this compound. Certain derivatives have been shown to induce apoptosis in human cancer cell lines, modulating pathways involved in cell survival.

Case Study: Anticancer Activity

- A study reported that a derivative of butanamide exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the modulation of apoptotic pathways .

Agrochemicals

Due to its biological activity, this compound is being investigated for use in agrochemical formulations. Its potential to act as a pesticide or herbicide could provide environmentally friendly alternatives for agricultural practices.

Materials Science

The compound's unique chemical structure allows it to be used as an intermediate in the synthesis of more complex organic molecules, which can be utilized in various materials science applications, including polymer production and dye manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Substituent Effects

Key Observations :

- Electron-donating groups (e.g., OCH₃ at para position) enhance solubility and reactivity in polar solvents, as seen in the higher Rf value (0.40) of 4-chloro-N-(4-methoxyphenyl)butanamide compared to non-polar derivatives .

- Halogen substitution (e.g., 4-Cl) increases electrophilicity, facilitating nucleophilic attacks in synthesis .

Chain-Length and Functional Group Modifications

Table 2: Aliphatic Chain and Functional Group Comparisons

Key Observations :

- Elongating the aliphatic chain (C₄ → C₅) increases melting points (208°C → 219°C), likely due to enhanced van der Waals interactions .

Heterocyclic and Complex Derivatives

Table 3: Heterocyclic Analogues

Key Observations :

- Heterocyclic derivatives exhibit diversified bioactivity. For example, 4-methoxybutyrylfentanyl targets opioid receptors , while benzothiophene-containing analogues are explored for enzyme inhibition .

Biological Activity

4-Chloro-N-(4-methoxyphenyl)butanamide, with the molecular formula C11H14ClNO2 and a molecular weight of approximately 227.69 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer.

Structure and Functional Groups

The compound contains a chloro group and a methoxy group on a phenyl ring, which are significant for its biological activity. The presence of the amide functional group allows for hydrogen bonding interactions, which can influence its binding to biological targets.

The biological activity of this compound is thought to involve interactions with specific proteins or receptors in cells. Similar compounds have been shown to modulate enzymatic activities or receptor functions, suggesting that this compound may act as an inhibitor or modulator in various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits selective toxicity towards certain cancer cell lines. A study involving high-throughput screening against non-small-cell lung cancer (NSCLC) lines identified this compound as having significant cytotoxic effects, particularly in cells expressing the CYP4F11 enzyme, which activates the compound into a more potent form .

Case Study: NSCLC Cell Lines

- Objective : To evaluate the cytotoxicity of various compounds against NSCLC cell lines.

- Method : Approximately 200,000 compounds were screened at a concentration of 2.5 μM.

- Findings : The compound demonstrated selective toxicity with EC50 values greater than 50 μM in several tested lines, indicating a need for further optimization to enhance potency .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The exact mechanisms are yet to be fully elucidated, but it is hypothesized that the compound's structural features contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-N-(4-methoxyphenyl)propanamide | Shorter carbon chain; less potent against cancer cells | Moderate activity |

| 4-Chloro-N-(4-methoxyphenyl)pentanamide | Longer carbon chain; improved solubility | Enhanced interaction with targets |

This table illustrates how variations in carbon chain length and functional groups can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(4-methoxyphenyl)butanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 4-chlorobutanoyl chloride with 4-methoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere yields the target compound. Triethylamine is often used as a base to scavenge HCl . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm intermediates using -NMR (e.g., δ 3.78 ppm for methoxy group) and IR (amide C=O stretch at ~1650 cm) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm methoxy (δ 3.7–3.8 ppm), amide (δ 7.3–8.1 ppm aromatic), and chloroalkyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (e.g., calculated for CHClNO: 238.0634).

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) resolves bond lengths (C-Cl: ~1.73 Å) and dihedral angles between aromatic rings .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis.

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-methoxyaniline.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing reactive intermediates.

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., over-acylation) .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes with aromatic pockets).

- DFT Calculations : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps (EPMs) to identify reactive sites.

- ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., logP ~2.5 suggests moderate lipophilicity) .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays in triplicate across multiple cell lines (e.g., MCF-7, HeLa) to validate cytotoxicity.

- Control Experiments : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).

- Mechanistic Probes : Use fluorescence-based assays (e.g., Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.